molecular formula C14H11NO2S2 B3037241 4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 477845-63-9

4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B3037241
CAS No.: 477845-63-9
M. Wt: 289.4 g/mol
InChI Key: HIDVSNSFUZYINN-UHFFFAOYSA-N
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Description

4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that features a thiazepine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a thiazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features.

    Thiazepine derivatives: Compounds with a thiazepine ring that may have similar chemical properties.

Uniqueness

4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its specific fusion of a thiazepine ring with a thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-12(10-4-2-1-3-5-10)15-7-9-19-14-11(13(15)17)6-8-18-14/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVSNSFUZYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331829
Record name 4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477845-63-9
Record name 4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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